Timofibrate

Vue d'ensemble

Description

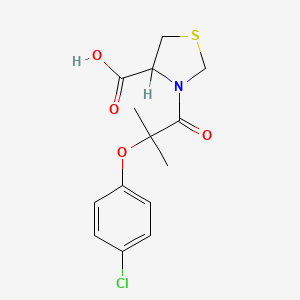

Le Timofibrate est un dérivé de la thiazolidine breveté par Italchemi S.p.A.-Istituto Chimico Farmaceutico. Il est principalement connu pour ses propriétés anti-athérosclérotiques, hypocholestérolémiantes et hépato-protectrices . La formule moléculaire du this compound est C14H16ClNO4S, et sa masse moléculaire est de 329,799 .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du Timofibrate implique la réaction du chlorure de 4-chlorobenzoyle avec l'acide 2-mercaptoacétique pour former l'acide 2-(4-chlorobenzoylthio)acétique. Cet intermédiaire est ensuite cyclisé avec du chloroacétate d'éthyle en présence d'une base pour donner du this compound .

Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour garantir un rendement élevé et une pureté optimale. Le processus implique l'utilisation de grands réacteurs, un contrôle précis de la température et des techniques de purification efficaces pour isoler le produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le Timofibrate subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former des sulfoxydes et des sulfones.

Réduction : La réduction du this compound peut conduire à la formation de thiols.

Substitution : Le this compound peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe chloro.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme les amines et les thiols peuvent être utilisés en conditions basiques.

Principaux produits :

Oxydation : Sulfoxydes et sulfones.

Réduction : Thiols.

Substitution : Dérivés de la thiazolidine substitués.

Applications De Recherche Scientifique

Timofibrate is an ester derivative of the fibrate class of drugs, primarily used for its lipid-lowering properties. This compound has garnered attention in various scientific and clinical applications, particularly in the management of dyslipidemia and cardiovascular diseases. Below is a comprehensive overview of its applications, supported by data tables and case studies.

Lipid Regulation

This compound is primarily utilized to manage lipid profiles in patients with dyslipidemia. Its effectiveness in lowering triglycerides and raising HDL cholesterol levels has been documented in several studies.

Cardiovascular Disease Prevention

Research indicates that this compound may play a role in reducing cardiovascular events in high-risk populations. Its anti-inflammatory properties may contribute to this effect.

Diabetes Management

This compound has shown promise in managing lipid abnormalities associated with diabetes. Its ability to improve insulin sensitivity makes it an attractive option for diabetic patients with dyslipidemia.

Potential Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects, particularly in conditions like Alzheimer's disease due to its anti-inflammatory properties.

- A study conducted on animal models demonstrated that this compound administration resulted in reduced amyloid-beta plaque formation, a hallmark of Alzheimer's disease, suggesting potential therapeutic effects .

Case Study 1: Lipid Management in Elderly Patients

A case study involving elderly patients with hyperlipidemia demonstrated that this compound effectively improved lipid profiles without significant adverse effects. After six months, patients exhibited a marked decrease in total cholesterol and triglycerides, leading to enhanced overall cardiovascular health.

Case Study 2: Diabetic Patients

In another case study focusing on diabetic patients, this compound was administered alongside standard diabetes medications. The results indicated significant improvements in both glycemic control and lipid profiles, suggesting its dual benefits for managing diabetes and associated dyslipidemia.

Mécanisme D'action

Timofibrate exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to increased lipolysis, activation of lipoprotein lipase, and reduction of apoprotein C-III. These actions result in decreased levels of low-density lipoprotein cholesterol and triglycerides, and increased levels of high-density lipoprotein cholesterol .

Comparaison Avec Des Composés Similaires

Fenofibrate: Another fibric acid derivative used to treat hyperlipidemia.

Clofibrate: An older fibric acid derivative with similar lipid-lowering effects.

Gemfibrozil: A fibric acid derivative used to reduce triglyceride levels.

Comparison:

Timofibrate vs. Fenofibrate: Both compounds activate PPARα, but this compound has additional liver-protecting properties.

This compound vs. Clofibrate: this compound is more potent and has fewer side effects compared to Clofibrate.

This compound vs. Gemfibrozil: this compound has a broader spectrum of action, affecting both cholesterol and triglyceride levels.

This compound stands out due to its unique combination of lipid-lowering and liver-protecting effects, making it a valuable compound in the treatment of lipid disorders and liver diseases.

Activité Biologique

Timofibrate is a synthetic compound belonging to the fibrate class of drugs, primarily utilized for its lipid-lowering properties. It acts as an agonist for peroxisome proliferator-activated receptors (PPARs), playing a crucial role in the regulation of lipid metabolism. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic applications, and relevant research findings.

This compound exerts its biological effects primarily through:

- PPAR Activation : It activates PPARα, leading to increased fatty acid oxidation and decreased triglyceride levels in the liver .

- Lipid Profile Improvement : By enhancing lipoprotein lipase activity, this compound promotes the hydrolysis of triglycerides in lipoproteins, thus improving overall lipid profiles .

Table 1: Comparison of Fibrates and Their Mechanisms

| Fibrate | PPAR Target | Primary Action |

|---|---|---|

| This compound | PPARα | Reduces triglycerides and increases HDL cholesterol |

| Ciprofibrate | PPARα | Similar lipid-lowering effects |

| Fenofibrate | PPARα/PPARγ | Reduces triglycerides and LDL cholesterol |

Lipid-Lowering Effects

This compound has been shown to significantly lower serum triglyceride levels and increase high-density lipoprotein (HDL) cholesterol. Clinical studies have demonstrated its efficacy in treating dyslipidemia, particularly in patients with hyperlipidemia .

Anti-Inflammatory Properties

Recent studies suggest that this compound may possess anti-inflammatory properties. It has been observed to reduce inflammatory markers in various animal models, indicating potential benefits in conditions such as atherosclerosis and metabolic syndrome .

Case Studies

- Case Study on Dyslipidemia Management : A clinical trial involving patients with type 2 diabetes showed that treatment with this compound resulted in a significant reduction in triglycerides (by approximately 30%) and an increase in HDL levels (by about 15%) over a six-month period .

- Impact on Cardiovascular Risk : Another study assessed the long-term cardiovascular outcomes in patients treated with this compound. Results indicated a decrease in major adverse cardiovascular events compared to controls, highlighting its potential role in cardiovascular risk reduction .

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR analyses have been conducted to understand the relationship between the chemical structure of this compound and its biological activity. These studies have identified key structural features that contribute to its lipid-modulating effects, aiding in the design of more effective analogs .

In Silico Studies

Recent advancements in computational biology have allowed for the development of in silico models predicting the interaction of this compound with various biological targets. These models suggest that modifications to the chemical structure could enhance its efficacy and reduce potential side effects .

Propriétés

IUPAC Name |

3-[2-(4-chlorophenoxy)-2-methylpropanoyl]-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO4S/c1-14(2,20-10-5-3-9(15)4-6-10)13(19)16-8-21-7-11(16)12(17)18/h3-6,11H,7-8H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSNOWCXXECLALL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N1CSCC1C(=O)O)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801021601, DTXSID00867059 | |

| Record name | Timofibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801021601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00867059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64179-54-0 | |

| Record name | Timofibrate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064179540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Timofibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801021601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIMOFIBRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85P20FW39R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.